molecular formula C10H15ClN2 B6184942 N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride CAS No. 2624137-69-3

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B6184942
CAS No.: 2624137-69-3
M. Wt: 198.7
InChI Key:
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Description

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H14N2·HCl. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its unique structure, which includes a cyclopropane ring and a pyridine moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of pyridine derivatives with cyclopropanamine under specific conditions. One common method includes the alkylation of pyridine with cyclopropanamine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(pyridin-2-yl)ethyl]cyclopropanamine hydrochloride
  • N-[1-(pyridin-4-yl)ethyl]cyclopropanamine hydrochloride
  • N-[1-(pyridin-3-yl)ethyl]cyclobutanamine hydrochloride

Uniqueness

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride is unique due to its specific structural features, such as the position of the pyridine ring and the presence of the cyclopropane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2624137-69-3

Molecular Formula

C10H15ClN2

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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